molecular formula C7H8F2N2O B1427163 2-(2,2-Difluoroethoxy)pyridin-3-amine CAS No. 1332761-15-5

2-(2,2-Difluoroethoxy)pyridin-3-amine

Cat. No.: B1427163
CAS No.: 1332761-15-5
M. Wt: 174.15 g/mol
InChI Key: LAKFYIGVXSORKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroethoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C7H8F2N2O and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-(2,2-Difluoroethoxy)pyridin-3-amine plays a key role as an intermediate in the synthesis of various compounds. Rageot et al. (2019) describe its use in the scalable, economical, and practical synthesis of 4-(difluoromethyl)pyridin-2-amine, a crucial intermediate for lipid kinase inhibitors (Rageot et al., 2019).
  • Yin et al. (2007) demonstrate its use in the efficient and selective amination of pyridines and quinolines, which is an essential step in the synthesis of a variety of pharmaceutical and chemical compounds (Yin et al., 2007).

Application in Material Synthesis

  • Weigel et al. (1997) utilized this compound in the synthesis of a unique large-pore gallium oxyfluorophosphate. The research highlights the compound's role in creating novel materials with potential applications in catalysis and adsorption (Weigel et al., 1997).

Catalysis and Chemical Reactions

  • Karimian and Tajik (2014) reported the use of a related compound, pyridinium 2,2,2-trifluoroacetate, as an efficient catalyst in the N-tert-butoxycarbonylation of amines, showcasing the potential of derivatives of this compound in catalysis (Karimian & Tajik, 2014).

Analytical Chemistry Applications

  • Mann and Grayeski (1987) explored the use of 3-aminofluoranthene, a derivative of this compound, in the high-performance liquid chromatography analysis of aldehydes and ketones, demonstrating its utility in analytical chemistry (Mann & Grayeski, 1987).

Pharmaceutical Research

  • Zhu et al. (2015) describe the use of N-difluoromethylthiophthalimide, a compound related to this compound, in the difluoromethylthiolation of various nucleophiles. This process is significant in pharmaceutical research for synthesizing fluorinated compounds (Zhu et al., 2015).

Properties

IUPAC Name

2-(2,2-difluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-12-7-5(10)2-1-3-11-7/h1-3,6H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKFYIGVXSORKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.